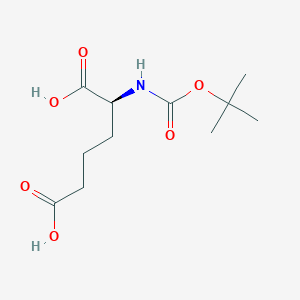
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid related to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid. This synthesis shortens the procedure from previous literature, offering either pure cis or trans acid through simple adjustments in reaction conditions (Bakonyi et al., 2013).
Nonaqueous Determination : Ehrlich-Rogozinski (1974) describes a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This involves the use of perchloric acid in acetic acid, facilitating accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Peptide Synthesis : The work by Adamczyk and Reddy (2001) on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which include (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, is crucial in the field of peptide synthesis. These compounds are synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, highlighting the relevance of these compounds in non-proteinogenic amino acid synthesis (Adamczyk & Reddy, 2001).
Butoxycarbonylation of Amines : The research by Heydari et al. (2007) focuses on the N-tert-butoxycarbonylation of amines using a specific heteropoly acid as a catalyst. This efficient and environmentally benign catalyst highlights the importance of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters (Heydari et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid | |
CAS RN |
77302-72-8 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

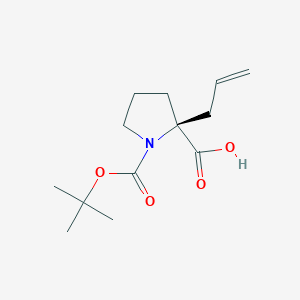


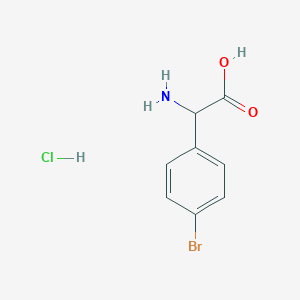




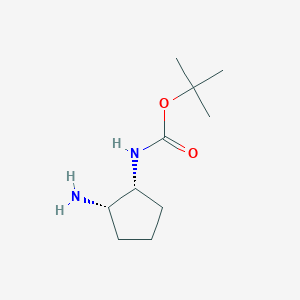
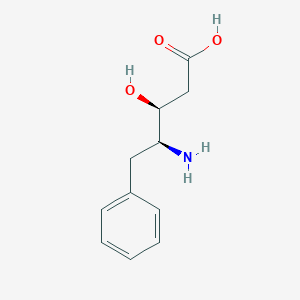


![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
